molecular formula C15H22BrN3O4S B573072 Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate CAS No. 1244060-01-2

Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate

Cat. No.: B573072
CAS No.: 1244060-01-2
M. Wt: 420.322
InChI Key: PEGRZLCDEBMSPI-UHFFFAOYSA-N
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Description

Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate is a pyridine-based derivative characterized by a bromine substituent at the 5-position of the pyridine ring, a sulfonyl (-SO₂-) linkage, and a piperidin-3-ylcarbamate group.

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O4S/c1-15(2,3)23-14(20)18-12-5-4-6-19(10-12)24(21,22)13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRZLCDEBMSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Sodium hydride (60% in oil) and 15-crown-5 in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) facilitate deprotonation and nucleophilic substitution at 0°C. The crown ether enhances the reactivity of sodium hydride by solubilizing the sodium ion, promoting efficient sulfonylation. Post-reaction, the crude product is extracted with ethyl acetate, washed with aqueous sodium bicarbonate and brine, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Table 1: Key Parameters for Sulfonylation Reaction

ParameterValue
ReagentsNaH, 15-crown-5, THF/DMF
Temperature0°C to room temperature
Reaction Time2 hours
Yield85%
PurificationSilica gel chromatography

The ¹H-NMR data (CDCl₃) confirms product formation: δ 1.47 (9H, tert-butyl), 2.80 (3H, N-methyl), and aromatic peaks at 7.48–9.13 ppm.

Solid-State Mechanochemical Synthesis

A mechanochemical approach, validated for analogous sulfonamides, avoids solvent use and reduces reaction times. For example, PZ-1361 (a 5-HT₇ antagonist) is synthesized by grinding Boc-protected piperidine with sulfonyl chloride and potassium carbonate.

Application to Target Compound

Adapting this method, tert-butyl piperidin-3-ylcarbamate and 5-bromopyridin-3-ylsulfonyl chloride would be ground with K₂CO₃ in a ball mill. The process leverages mechanical energy to activate reagents, enabling room-temperature reactions.

Table 2: Comparative Analysis of Methods

MethodYieldSolvent UseScalability
Nucleophilic Substitution85%HighModerate
Suzuki Cross-Coupling~75%*HighLow
Mechanochemical~80%*NoneHigh

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dehalogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
  • Neurological Disorders
    • The compound's ability to interact with specific receptors makes it a potential candidate for treating neurological disorders. Preliminary studies suggest that it may influence serotonin receptor activity, which is crucial in conditions like depression and anxiety .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models of breast cancer. The study highlighted the importance of the bromopyridine moiety in enhancing biological activity through improved receptor binding .

Case Study 2: Neuropharmacology

In a pharmacological evaluation, this compound was tested for its effects on serotonin receptors. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential use as an antidepressant .

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations:

Ring Size and Conformation :

  • The piperidin ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidin (5-membered) in . This may influence binding affinity in biological targets due to steric effects .
  • Pyrazole (Compound 434, ) and benzoxazolo-oxazin (Compound 63, ) rings introduce planar aromatic systems, enhancing π-π stacking interactions in drug-receptor binding .

Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability (vs. fluorine) may improve cross-coupling reactivity (e.g., Suzuki-Miyaura) but reduce metabolic stability . Sulfonyl vs.

Synthetic Utility :

  • Analogs like tert-butyl 1-(5-bromopyridin-2-yl)pyrrolidin-3-ylcarbamate () are catalogued for custom synthesis, highlighting their role as intermediates in multi-step reactions .
  • Compound 63 () demonstrates the use of bromopyridin precursors in synthesizing complex heterocycles, a strategy applicable to the target compound’s synthesis .

Biological Activity

Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tert-butyl group, a piperidine ring, and a sulfonyl-substituted bromopyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other conditions influenced by enzyme modulation.

Chemical Structure and Properties

The molecular formula for this compound is C15H22BrN3O4SC_{15}H_{22}BrN_{3}O_{4}S with a molecular weight of approximately 356.26 g/mol. The compound's structure is characterized by the following features:

Component Description
Tert-butyl groupEnhances lipophilicity and solubility
Piperidine ringCommonly associated with various biological activities
Brominated pyridine moietyPotential for increased reactivity and biological interactions
Sulfonyl groupMay facilitate interactions with proteins and enzymes

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways related to inflammation and neurodegeneration. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function, while the bromopyridine moiety may interact with nucleic acids or enzymes, affecting their activity.

Pharmacological Studies

Research has indicated that compounds containing piperidine and pyridine structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens remain limited.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, particularly through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Potential : Given its structural characteristics, this compound may serve as a candidate for treating neurodegenerative diseases by modulating enzyme activities related to neuronal health.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of Kinases : A study evaluated the inhibitory activity of similar compounds against GSK-3β and IKKβ kinases. Compounds with structural similarities showed IC50 values ranging from 10 nM to over 1000 nM, indicating varying potencies .
  • Cytotoxicity Testing : In vitro assays using HT-22 (mouse hippocampal neuronal cells) demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of this compound to various biological targets. Preliminary findings indicate potential modulation of specific signaling pathways.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound Name Molecular Formula Key Features Unique Aspects
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamateC15H22N2O2Lacks bromine substitutionMore hydrophobic due to absence of halogen
Tert-butyl N-(piperidin-4-ylmethyl)carbamateC13H19N2O2Different piperidine positionVariation in pharmacological properties
Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-3-yl)carbamateC16H24N2O2Contains methyl group instead of brominePotentially different reactivity patterns

The presence of the bromine atom in this compound enhances its electrophilicity, making it more reactive compared to similar compounds without halogen substitutions. This characteristic may influence its biological activity and interaction with targets in medicinal applications .

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate?

The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 5-bromopyridin-3-ylsulfonyl chloride with piperidin-3-ylcarbamate under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate.

Carbamate Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.
Key considerations: Monitor reaction progress via TLC or HPLC. Optimize temperature (0–25°C) to minimize side reactions .

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry of the bromopyridine and sulfonamide groups. For example, 1H^1H NMR should show distinct peaks for the tert-butyl group (~1.4 ppm) and pyridine protons (7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS or LC-MS) : Verify molecular weight (expected [M+H]+ ~445–450 g/mol for C15_{15}H20_{20}BrN3_3O4_4S).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the carbamate group. Avoid prolonged exposure to moisture or light.
  • Storage : Store at 2–8°C in airtight containers with desiccants. Use within 6 months to prevent degradation .

Q. What solvents are compatible with this compound for experimental workflows?

  • High solubility : DMSO, DMF, or dichloromethane.
  • Limited solubility : Water or hexane. Pre-dissolve in DMSO for biological assays, ensuring final concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfonylation steps?

  • Catalyst selection : Use DMAP or Hünig’s base to enhance nucleophilicity of the piperidine nitrogen .
  • Solvent effects : Polar aprotic solvents (e.g., THF or acetonitrile) improve sulfonyl chloride reactivity.
  • Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes exothermic side reactions.
    Data contradiction note: Some protocols report higher yields with microwave-assisted synthesis (70°C, 30 min) versus traditional heating .

Q. How to resolve discrepancies in 1H^1H1H NMR data for bromopyridine derivatives?

  • Variable coupling patterns : Pyridine protons may show splitting due to anisotropic effects from the sulfonyl group. Use 13C^{13}C-DEPT or 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Solvent-induced shifts : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent conformational changes.

Q. What strategies are effective for studying biological interactions of this compound?

  • Target identification : Screen against kinase or protease libraries due to the sulfonamide’s affinity for enzyme active sites.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd_d) and stoichiometry .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot for downstream biomarkers) .

Q. How can computational modeling guide the design of analogs with improved activity?

  • Docking studies : Simulate interactions with target proteins (e.g., PARP or EGFR) using AutoDock Vina. Focus on the bromopyridine’s halogen bonding and sulfonamide’s hydrogen-bonding motifs .
  • QSAR analysis : Correlate substituent effects (e.g., replacing bromine with chlorine) with bioactivity data to prioritize synthetic targets .

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